N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-10-3-5-11(6-4-10)14-12(16)9-15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHKVJOCQINJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acyl Substitution Strategies
The most widely documented method for synthesizing N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide involves nucleophilic acyl substitution between 4-fluoroaniline and a pyrrolidine-containing acetyl chloride derivative. As detailed in Patent CA1087200A, this approach typically proceeds via a three-step sequence:
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Silylation of Pyrrolidine Precursors :
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Pyrrolidine is treated with a silylating agent (e.g., hexamethyldisilazane) in anhydrous toluene at 110°C to form a protected intermediate, enhancing nucleophilicity while preventing side reactions.
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Example:
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Alkylation with Halogenated Acetates :
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Amidation with 4-Fluoroaniline :
Critical Parameters :
Copper-Catalyzed Coupling Reactions
Recent advances leverage copper(I) catalysts for direct amide bond formation, bypassing intermediate isolation. A method adapted from WO2019043642A1 involves:
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Substrate Preparation :
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2-(Pyrrolidin-1-yl)acetic acid (1.0 equiv) and 4-fluoroaniline (1.2 equiv) are dissolved in dry 1,4-dioxane.
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Catalytic System :
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CuI (10 mol%), rac-trans-N,N’-dimethylcyclohexane-1,2-diamine (20 mol%), and KCO (2.0 equiv) are added.
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The mixture is heated to 110°C for 24 hours under argon.
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Workup :
Advantages :
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Single-step process reduces purification demands.
Optimization Strategies and Byproduct Management
Byproduct Formation in Acyl Substitution
Common byproducts include:
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N-(4-Fluorophenyl)acetamide : Resulting from incomplete pyrrolidine incorporation (5–8% yield).
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Diacylated Species : Formed via over-reaction at the amine group (≤3% yield).
Mitigation Approaches :
Solvent and Catalyst Screening
Data from Patent CA1087200A highlights solvent effects on reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 78 |
| Dimethylformamide | 36.7 | 72 |
| Toluene | 2.4 | 55 |
Polar aprotic solvents enhance nucleophilicity of the amine, while toluene’s low polarity impedes reactant solubility.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
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4-Fluoroaniline : $120–150/kg (bulk pricing).
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CuI Catalyst : $800/kg, but recyclable via aqueous extraction.
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Silylating Agents : $300–400/kg, contributing to 40% of total synthesis cost.
Recommendation : Replace silylation with cheaper protecting groups (e.g., tert-butoxycarbonyl) for large-scale production.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide typically involves the reaction of 4-fluoroaniline with pyrrolidine derivatives. The structural characteristics of this compound are essential for understanding its biological activity and potential applications.
Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study evaluated various N-phenyl derivatives for their ability to protect against seizures in animal models. The results showed that certain derivatives, particularly those with a pyrrolidine core, demonstrated significant anticonvulsant effects, suggesting their potential as new antiepileptic drugs (AEDs) .
Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives
| Compound ID | Dose (mg/kg) | MES Protection (%) | 6-Hz Model Protection (%) |
|---|---|---|---|
| 12 | 100 | 75 | 50 |
| 19 | 100 | 25 | 25 |
| 20 | 100 | 50 | 0 |
Neuroprotective Effects
This compound has also been studied for its neuroprotective effects. In a model of cerebral edema, compounds similar to this compound showed improved learning and memory capabilities in treated animals compared to controls . This suggests potential applications in treating neurodegenerative diseases.
Treatment of Hyperpigmentation Disorders
The compound's structure allows it to act as an inhibitor of tyrosinase, an enzyme involved in melanin production. Research has focused on developing derivatives that could serve as effective treatments for hyperpigmentation disorders .
Table 2: Tyrosinase Inhibition Potency of Analogues
| Compound ID | IC50 (µM) | Type of Inhibition |
|---|---|---|
| 5a | 13.34 | Competitive |
| 5b | 17.76 | Competitive |
Potential in Pain Management
Some studies have suggested that compounds with similar structures may exhibit analgesic properties. The modulation of neuronal activity through sodium channel binding has been proposed as a mechanism by which these compounds could alleviate pain .
Case Study: Anticonvulsant Screening
In a systematic screening of various N-phenylacetamides, several compounds were tested for their efficacy against induced seizures in rodent models. The most promising candidates were further analyzed for their binding affinity to voltage-sensitive sodium channels, which are critical in seizure propagation .
Case Study: Neuroprotective Effects
A comprehensive study demonstrated that this compound could mitigate the effects of neurotoxic agents in vitro and in vivo, highlighting its potential use in conditions such as traumatic brain injury or stroke .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
Comparison: N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is unique due to its specific structural features, such as the pyrrolidine ring and the 4-fluorophenyl substituent. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer different binding affinities and biological activities, making it a valuable compound for targeted research and development.
Biological Activity
N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in medicinal chemistry, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a fluorophenyl group attached to a pyrrolidine ring via an acetamide linkage. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and influence its biological interactions.
1. Antioxidant Properties
Research indicates that compounds similar to this compound may exhibit antioxidant properties . This activity helps in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
2. Neurotransmitter Reuptake Inhibition
Analogous compounds have been shown to inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine. For instance, studies on related pyrrolidine derivatives demonstrate their potency in inhibiting dopamine transporter (DAT) activity, suggesting a potential application in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .
| Compound | DAT Inhibition (IC50, nM) | NET Inhibition (IC50, nM) |
|---|---|---|
| This compound | TBD | TBD |
| Pyrovalerone | 16.3 | 37.8 |
| 3,4-Dichlorophenyl analog | 11.5 | 37.8 |
3. Anti-inflammatory Effects
Pyrimidine derivatives have shown anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. Compounds with similar structures have demonstrated significant inhibition of these enzymes, indicating that this compound may also possess anti-inflammatory properties .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- Study on Pyrrole Derivatives : A study highlighted that pyrrole-containing compounds exhibited antibacterial activity against various strains, including Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL . This suggests that derivatives of this compound could be explored for similar antibacterial applications.
- Neuropharmacological Evaluation : Another investigation into related pyrrolidine analogs revealed their effectiveness in modulating neurotransmitter levels, providing insights into their potential use as therapeutic agents for psychiatric conditions .
Safety and Toxicology
While specific toxicity data for this compound is limited, general safety assessments of similar compounds suggest that careful evaluation is necessary to determine their safety profiles. The presence of fluorine may impact metabolic pathways and toxicity .
Q & A
Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide, and how can reaction conditions be optimized?
Answer: A typical synthesis involves coupling 4-fluoroaniline with a pyrrolidine-acetamide precursor. Key steps include:
- Acylation : Reacting 4-fluoroaniline with chloroacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the chloroacetamide intermediate.
- Nucleophilic substitution : Substituting the chlorine atom with pyrrolidine using a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of pyrrolidine) and solvent polarity to improve yield (typically 60–75%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm structural integrity by identifying peaks for the fluorophenyl ring (δ 6.8–7.2 ppm), pyrrolidine (δ 2.5–3.5 ppm), and acetamide carbonyl (δ 170–175 ppm). Use deuterated DMSO or CDCl₃ as solvents .
- IR Spectroscopy : Detect characteristic bands for amide C=O (~1650 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight ([M+H]+ expected at ~263 m/z) .
Q. How can single-crystal X-ray diffraction (SCXRD) be utilized to resolve the compound’s structure?
Answer:
- Crystallization : Grow crystals via slow evaporation from a saturated ethanol solution.
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include R₁ < 0.05 and wR₂ < 0.15 for high confidence .
- Output : Generate ORTEP diagrams to visualize bond lengths, angles, and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers address crystallographic disorder in this compound during structural refinement?
Answer: Disorder often arises in flexible pyrrolidine rings or fluorophenyl groups. Mitigation strategies:
- Multi-conformer modeling : Use PART instructions in SHELXL to refine alternative conformations with occupancy ratios .
- Restraints : Apply geometric restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths and angles.
- Validation : Cross-check with Hirshfeld surface analysis to ensure electron density consistency .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting modifications of this compound?
Answer:
- Core modifications : Replace the 4-fluorophenyl group with other halophenyl (e.g., Cl, Br) or electron-withdrawing substituents to assess electronic effects on bioactivity .
- Pyrrolidine substitution : Introduce methyl or carbonyl groups to the pyrrolidine ring to modulate steric and conformational properties .
- Biological assays : Test derivatives in in vitro models (e.g., enzyme inhibition, cell viability) with dose-response curves (IC₅₀ calculations) to quantify potency changes .
Q. How should discrepancies in biological activity data between in vitro and in vivo studies be analyzed?
Answer:
- Pharmacokinetic profiling : Measure solubility, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify bioavailability limitations .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy.
- Dosing regimen optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) and frequency to align in vivo exposure with in vitro IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
